molecular formula C13H12O4 B3307067 1,3-Dimethoxy-2-naphthoic acid CAS No. 93087-59-3

1,3-Dimethoxy-2-naphthoic acid

Cat. No. B3307067
CAS RN: 93087-59-3
M. Wt: 232.23 g/mol
InChI Key: YBVIZNRCTMYKCN-UHFFFAOYSA-N
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Description

“1,3-Dimethoxy-2-naphthoic acid” would be a derivative of naphthoic acid, which is a type of aromatic organic compound. The “1,3-Dimethoxy” indicates that there are two methoxy groups (-OCH3) attached to the 1st and 3rd positions of the naphthoic acid structure .


Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of methoxy groups into a 2-naphthoic acid backbone. This could potentially be achieved through a methylation reaction using a strong methylating agent .


Molecular Structure Analysis

The molecular structure of “1,3-Dimethoxy-2-naphthoic acid” would consist of a naphthalene ring (which is a polycyclic aromatic hydrocarbon made up of two fused benzene rings) with a carboxylic acid group (-COOH) at the 2nd position and methoxy groups (-OCH3) at the 1st and 3rd positions .


Chemical Reactions Analysis

As an aromatic carboxylic acid, “1,3-Dimethoxy-2-naphthoic acid” would be expected to undergo reactions typical of these functional groups. The carboxylic acid group could participate in acid-base reactions, esterification reactions, and reduction reactions. The aromatic ring could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1,3-Dimethoxy-2-naphthoic acid” would be influenced by its molecular structure. As an aromatic carboxylic acid, it would likely be a crystalline solid at room temperature. The presence of the polar carboxylic acid group would likely make it somewhat soluble in water, while the nonpolar aromatic ring and methoxy groups would make it more soluble in nonpolar solvents .

Safety and Hazards

Like many organic compounds, “1,3-Dimethoxy-2-naphthoic acid” should be handled with care. It’s advisable to avoid inhalation, ingestion, and contact with skin and eyes. It should be used only in a well-ventilated area and stored properly to prevent exposure and degradation .

Future Directions

The future directions for research on “1,3-Dimethoxy-2-naphthoic acid” would depend on its potential applications. If it has useful properties, such as biological activity or special physical or chemical properties, it could be studied further for potential use in various fields .

properties

IUPAC Name

1,3-dimethoxynaphthalene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c1-16-10-7-8-5-3-4-6-9(8)12(17-2)11(10)13(14)15/h3-7H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBVIZNRCTMYKCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C(=C1C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethoxy-2-naphthoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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